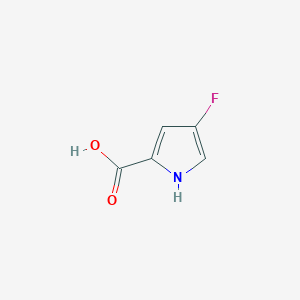

4-fluoro-1H-pyrrole-2-carboxylic acid

Overview

Description

4-fluoro-1H-pyrrole-2-carboxylic acid: is a heterocyclic organic compound that features a pyrrole ring substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-pyrrole-2-carboxylic acid typically involves the fluorination of a pyrrole precursor followed by carboxylation. One common method includes the reaction of 4-fluoropyrrole with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-fluoro-1H-pyrrole-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives such as 4-fluoro-1H-pyrrole-2-carboxaldehyde.

Reduction: Reduced derivatives like 4-fluoro-1H-pyrrole-2-methanol.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

One of the most promising areas for 4-fluoro-1H-pyrrole-2-carboxylic acid is in medicinal chemistry:

- Drug Development : The compound's fluorine atom enhances metabolic stability and bioavailability, making it an attractive candidate for new pharmaceuticals targeting bacterial infections and cancer.

- Enzyme Inhibition : Preliminary studies suggest that this compound can serve as a building block for synthesizing enzyme inhibitors, particularly those involved in metabolic pathways.

The biological activity of this compound has been explored in various studies:

- Anti-Cancer Efficacy : In vitro studies on breast cancer cell lines (e.g., MCF-7) have shown an IC50 value of approximately 15 μM, indicating significant cytotoxicity. The mechanism involves apoptosis induction via caspase pathway activation.

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspases |

- Antimicrobial Activity : Similar compounds have exhibited antimicrobial properties, suggesting that this compound may also possess such effects against various pathogens.

Industrial Applications

In industrial contexts, this compound can be utilized in:

- Production of Specialty Chemicals : Its unique properties make it valuable for synthesizing advanced materials.

- Buffering Agents : It can serve as a non-ionic organic buffering agent in biological research, maintaining pH levels conducive to cell culture environments.

Case Study: Anti-Cancer Efficacy

In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxicity against MCF-7 breast cancer cells. The compound was shown to induce apoptosis by activating caspase pathways, highlighting its potential as an anti-cancer agent.

Case Study: Enzyme Inhibition

Research into enzyme inhibitors has revealed that fluorinated pyrroles exhibit strong binding affinities to specific targets. Further investigation into the interactions between this compound and enzymes could lead to novel therapeutic agents.

Mechanism of Action

The mechanism of action of 4-fluoro-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, the fluorine atom can influence the compound’s interaction with biological targets, such as enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions that affect the compound’s activity.

Comparison with Similar Compounds

- 4-chloro-1H-pyrrole-2-carboxylic acid

- 4-bromo-1H-pyrrole-2-carboxylic acid

- 4-iodo-1H-pyrrole-2-carboxylic acid

Comparison: 4-fluoro-1H-pyrrole-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

4-Fluoro-1H-pyrrole-2-carboxylic acid is a fluorinated pyrrole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom and a carboxylic acid functional group enhances its reactivity and interaction with biological targets, making it a valuable compound for various therapeutic applications.

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 157.12 g/mol. The compound is characterized by the following structural features:

- Pyrrole ring : A five-membered aromatic ring containing nitrogen.

- Fluorine substitution : The fluorine atom at the 4-position influences electronic properties and binding interactions.

- Carboxylic acid group : Enhances solubility and potential hydrogen bonding with biological macromolecules.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. It has been identified as a potential candidate for developing new antibiotics, particularly against drug-resistant strains.

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibitory | < 10 |

| Escherichia coli | Inhibitory | < 10 |

| Candida albicans | Moderate inhibition | 20 |

Anti-Cancer Activity

Fluorinated pyrroles, including this compound, have shown promise in cancer research. Studies suggest that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anti-Cancer Efficacy

In vitro studies demonstrated that treatment with this compound resulted in:

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : Approximately 15 μM, indicating significant cytotoxicity.

- Mechanism of Action : Induction of apoptosis via activation of caspase pathways.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The fluorine atom enhances binding affinity through:

- Hydrogen bonding : The carboxylic acid group can form hydrogen bonds with target proteins.

- Van der Waals interactions : The compact size of the fluorine atom allows for effective spatial interactions with active sites on enzymes.

Applications in Medicinal Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its unique properties make it suitable for:

- Development of new pharmaceuticals targeting bacterial infections and cancer.

- Research into enzyme inhibitors, particularly in metabolic pathways involving fluorinated compounds.

Comparative Analysis

A comparison with similar compounds highlights the unique advantages of this compound:

| Compound | Substituent | Biological Activity |

|---|---|---|

| This compound | Fluorine | Antimicrobial, anti-cancer |

| 4-Chloro-1H-pyrrole-2-carboxylic acid | Chlorine | Moderate antimicrobial activity |

| 5-Methyl-1H-pyrrole-2-carboxylic acid | Methyl | Potential anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-fluoro-1H-pyrrole-2-carboxylic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves fluorination of pyrrole precursors. For example:

- Direct fluorination : Electrophilic substitution using fluorine-containing reagents (e.g., Selectfluor®) on pyrrole intermediates under controlled pH and temperature .

- Multi-step synthesis : Starting from halogenated pyrroles (e.g., bromo derivatives), followed by nucleophilic fluorination using KF or AgF in polar aprotic solvents (DMF, DMSO) .

- Purification : Recrystallization in ethanol/ethyl acetate mixtures (80:20 v/v) yields high-purity crystals suitable for X-ray analysis . Monitor purity via HPLC (>97%) and LCMS to detect byproducts .

Q. How should researchers characterize this compound’s structural and spectroscopic properties?

Methodological Answer:

- X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., N–H⋯O interactions forming centrosymmetric dimers) .

- NMR : Use DMSO-d6 for solubility. Key signals:

- FT-IR : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹) .

Q. Where can researchers access authoritative physicochemical data for this compound?

Methodological Answer:

- NIST Chemistry WebBook : Provides spectral data (IR, NMR) and thermodynamic properties .

- CAS Common Chemistry : Cross-references CAS RNs and IUPAC names for validation .

- Crystallographic databases : Use CCDC entries (e.g., from Acta Crystallographica) for structural comparisons .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- DFT calculations : Optimize geometry using Gaussian/B3LYP/6-31G(d) to predict electronic effects of fluorine substitution (e.g., charge distribution at C-4) .

- Docking studies : Model interactions with target proteins (e.g., kinases) using PyMOL or AutoDock. Fluorine’s electronegativity enhances hydrogen bonding with active-site residues .

- ADMET prediction : Use SwissADME to assess solubility and metabolic stability impacted by the carboxylic acid group .

Q. How should contradictory NMR or crystallographic data be resolved in structural studies?

Methodological Answer:

- Replicate experiments : Ensure consistent solvent (DMSO-d6 vs. CDCl₃) and concentration, as aggregation can alter shifts .

- Validate crystallography : Compare unit cell parameters with reported data (e.g., space group P2₁/c for pyrrole derivatives) . If discrepancies arise, re-refine data with anisotropic displacement parameters and check for twinning .

- Impurity analysis : Use LCMS to detect trace fluorinated byproducts (e.g., 3-fluoro isomers) that may skew results .

Q. What strategies improve regioselectivity during fluorination of pyrrole precursors?

Methodological Answer:

- Directing groups : Introduce temporary protecting groups (e.g., Boc at N-1) to steer fluorine to C-4 .

- Metal-mediated reactions : Use Pd-catalyzed C–H activation with fluorine sources (e.g., NFSI) for selective functionalization .

- Solvent effects : Polar solvents (DMF) favor electrophilic fluorination at electron-rich positions; nonpolar solvents may reduce side reactions .

Q. How can hydrogen-bonding networks in the crystal lattice influence material properties?

Methodological Answer:

- Thermal stability : Strong N–H⋯O bonds (as in R₂²(10) motifs) increase melting points (e.g., mp 113–115°C for related compounds) .

- Solubility : Dimers formed via O–H⋯O interactions reduce aqueous solubility; co-crystallization with amines (e.g., piperidine) disrupts H-bonding .

- Mechanical properties : Anisotropic crystal packing (along the a-axis) affects Young’s modulus in solid-state applications .

Properties

IUPAC Name |

4-fluoro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTARRKAHMJKQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285195 | |

| Record name | 4-Fluoro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475561-90-1 | |

| Record name | 4-Fluoro-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475561-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.